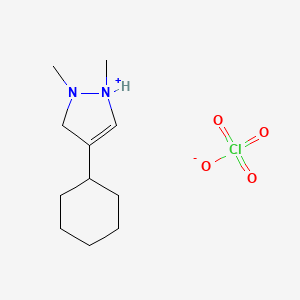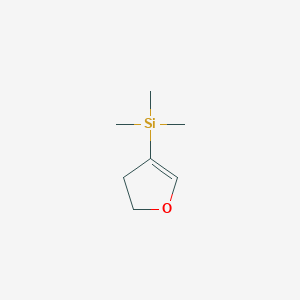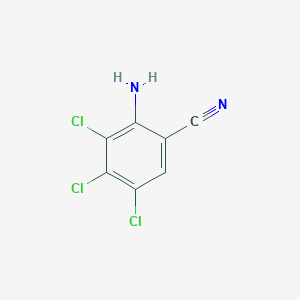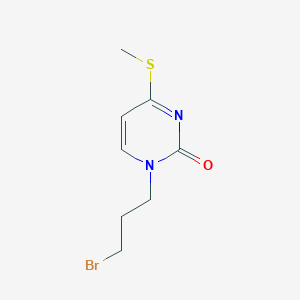
1-(3-Bromopropyl)-4-(methylsulfanyl)pyrimidin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromopropyl)-4-(methylsulfanyl)pyrimidin-2(1H)-one is an organic compound that belongs to the pyrimidine family This compound is characterized by the presence of a bromopropyl group and a methylsulfanyl group attached to a pyrimidinone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-4-(methylsulfanyl)pyrimidin-2(1H)-one typically involves the reaction of 4-(methylsulfanyl)pyrimidin-2(1H)-one with 1,3-dibromopropane under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1-(3-Bromopropyl)-4-(methylsulfanyl)pyrimidin-2(1H)-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromopropyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidinone core can be reduced to a dihydropyrimidine using reducing agents like sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in solvents like acetonitrile or ethanol.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane or acetic acid.
Reduction: Sodium borohydride (NaBH4) in solvents like ethanol or methanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidinones with various functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydropyrimidines.
科学研究应用
1-(3-Bromopropyl)-4-(methylsulfanyl)pyrimidin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 1-(3-Bromopropyl)-4-(methylsulfanyl)pyrimidin-2(1H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromopropyl group can act as an alkylating agent, modifying nucleophilic sites on biomolecules, while the methylsulfanyl group can influence the compound’s lipophilicity and membrane permeability.
相似化合物的比较
Similar Compounds
1-(3-Chloropropyl)-4-(methylsulfanyl)pyrimidin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine.
1-(3-Bromopropyl)-4-(ethylsulfanyl)pyrimidin-2(1H)-one: Similar structure but with an ethylsulfanyl group instead of methylsulfanyl.
1-(3-Bromopropyl)-4-(methylsulfanyl)pyrimidin-2(1H)-thione: Similar structure but with a thione group instead of a ketone.
Uniqueness
1-(3-Bromopropyl)-4-(methylsulfanyl)pyrimidin-2(1H)-one is unique due to the combination of its bromopropyl and methylsulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and a promising candidate for further study.
属性
CAS 编号 |
90032-45-4 |
|---|---|
分子式 |
C8H11BrN2OS |
分子量 |
263.16 g/mol |
IUPAC 名称 |
1-(3-bromopropyl)-4-methylsulfanylpyrimidin-2-one |
InChI |
InChI=1S/C8H11BrN2OS/c1-13-7-3-6-11(5-2-4-9)8(12)10-7/h3,6H,2,4-5H2,1H3 |
InChI 键 |
UGISJGDGFOUYDB-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NC(=O)N(C=C1)CCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


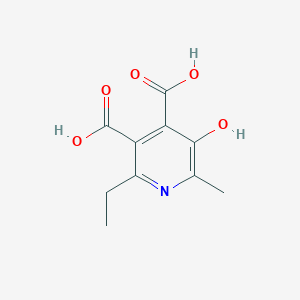

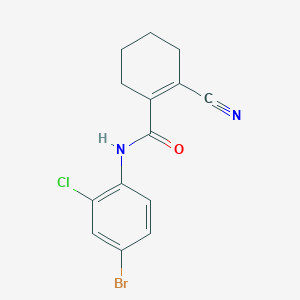
![1-[(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]piperidine](/img/structure/B14375295.png)
![[Di(methanesulfonyl)methanesulfonyl]ethane](/img/structure/B14375298.png)
![Methyl{bis[(methylsulfanyl)(phenyl)methyl]}phenylsilane](/img/structure/B14375302.png)
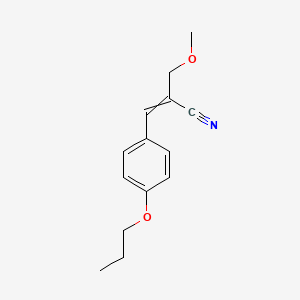
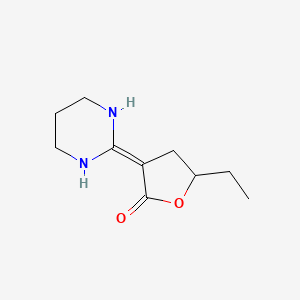

![2,6-Bis({bis[2-(pyridin-2-yl)ethyl]amino}methyl)-4-methylphenol](/img/structure/B14375320.png)
